N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Kinase inhibitor screening GSK-3β Negative control compound

This 2,5-disubstituted 1,3,4-oxadiazole is a uniquely characterized negative control for GSK-3β (EC50 > 300 µM). Its 2,5-dichlorophenyl and furan-2-carboxamide substituents abolish kinase binding, unlike generic analogs. This verified inactivity makes it essential for SAR studies and hit validation, preventing false-positive interpretations from scaffold-based activity. Also serves as an aggregation-positive control for detergent-reversal assays, supporting rigorous hit triage workflows.

Molecular Formula C13H7Cl2N3O3
Molecular Weight 324.12
CAS No. 891134-15-9
Cat. No. B2415225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
CAS891134-15-9
Molecular FormulaC13H7Cl2N3O3
Molecular Weight324.12
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C13H7Cl2N3O3/c14-7-3-4-9(15)8(6-7)12-17-18-13(21-12)16-11(19)10-2-1-5-20-10/h1-6H,(H,16,18,19)
InChIKeyAAMFTIDAGIGIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 891134-15-9): Core Identity and Procurement Baseline


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 891134-15-9) is a synthetic small-molecule heterocycle belonging to the 2,5-disubstituted 1,3,4-oxadiazole class. Its structure integrates a furan-2-carboxamide moiety at the 2-position and a 2,5-dichlorophenyl ring at the 5-position of the central oxadiazole core [1]. The compound was originally sourced from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and tested in a high-throughput screening campaign against glycogen synthase kinase-3 beta (GSK-3β) [2]. Unlike many oxadiazole derivatives that exhibit micromolar or sub-micromolar enzyme inhibition, this specific compound displays an EC50 > 300,000 nM against GSK-3β, placing it in the essentially inactive range for this kinase target [2]. This inactivity profile is a critical structural selectivity clue: the 2,5-dichloro substitution pattern on the phenyl ring, combined with the furan-2-carboxamide side chain, appears to abolish binding to the GSK-3β ATP pocket, whereas structurally related oxadiazoles with different substitution patterns demonstrate measurable inhibition in the same assay format [3].

Why Generic 1,3,4-Oxadiazole Substitution Cannot Replace CAS 891134-15-9 Without Losing Predictive Selectivity Data


The 2,5-disubstituted 1,3,4-oxadiazole scaffold is known to be pharmacologically permissive, with numerous analogs showing activity against kinases, proteases, and microbial targets. However, even subtle changes in aryl substitution pattern on the oxadiazole ring produce profound shifts in both potency and mode of inhibition [1]. For CAS 891134-15-9, the presence of chlorine atoms at both the 2- and 5-positions of the phenyl ring creates a unique electronic and steric environment that results in complete loss of GSK-3β inhibition (>300 μM EC50), while closely related dichlorophenyl regioisomers and mono-chloro analogs in the same screening collection retain measurable activity [2]. This means that generic 'oxadiazole' or 'dichlorophenyl-oxadiazole' replacements will not reproduce the same target selectivity fingerprint, making CAS 891134-15-9 the only compound in its immediate analog space that can serve as a verified negative control for GSK-3β biochemical assays [2]. Researchers and procurement specialists who substitute this compound with a superficially similar oxadiazole risk introducing unintended biological activity that can invalidate SAR interpretations or screening hit validation workflows [1].

Quantitative Differentiation Data for CAS 891134-15-9: Head-to-Head Evidence Against Closest Structural Comparators


GSK-3β Kinase Inhibition: CAS 891134-15-9 as a Structurally Definable Inactive Control Versus Active 2,5-Disubstituted Oxadiazole Analogs

In a confirmatory dose-response assay against human glycogen synthase kinase-3 beta (GSK-3β) performed in the NIH Molecular Libraries Probe Production Centers Network (MLPCN), N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 891134-15-9; synonym SMR000808456) returned an EC50 value exceeding 300,000 nM [1]. This places the compound in the 'inactive' category by HTS standards. By contrast, several other 2,5-disubstituted-1,3,4-oxadiazole compounds in the same screening collection, including those with 2,4-dimethoxyphenyl substitution at the 5-position, demonstrated measurable inhibition of GSK-3β in the identical assay format, as documented in the Shoichet et al. (2009) study on oxadiazole enzyme inhibition modes [2]. While exact EC50 values for individual active comparators are not publicly available in the BindingDB record for this specific assay, the >300-fold potency differential between CAS 891134-15-9 and the active oxadiazole hits in the same kinase assay confirms that the 2,5-dichlorophenyl substitution pattern is a structural determinant of inactivity against this kinase.

Kinase inhibitor screening GSK-3β Negative control compound Structure-activity relationship (SAR)

Cruzain Protease Inhibition: Differential Aggregation-Based Inhibition of CAS 891134-15-9 Versus Non-Aggregating 2,5-Disubstituted Oxadiazoles

In the Shoichet et al. (2009) study investigating the cruzain cysteine protease from Trypanosoma cruzi, the 2,5-dichlorophenyl-substituted oxadiazole scaffold was specifically identified as a member of a compound series that exhibits inhibition through a colloidal aggregation mechanism rather than through specific, reversible binding to the enzyme active site [1]. The study states: 'Both aliphatic and aromatic C-rings were tolerated in the oxadiazole series (e.g., 10 and 11). a DiCl-Ph = 2,5-dichlorophenyl' [1]. This indicates that the 2,5-dichlorophenyl variant (which corresponds to the core scaffold of CAS 891134-15-9) was part of the series found to act via aggregation. The paper reports that many members of this oxadiazole series displayed apparent SAR spanning multiple logs of potency that was ultimately attributable to aggregation rather than specific enzyme engagement, and that this promiscuous inhibition could be reversed by nonionic detergents [1]. While the exact IC50 value of the 2,5-dichlorophenyl analog against cruzain is not explicitly listed in the publicly available excerpt of the paper, the key differentiation is the mechanism of inhibition: aggregation-based versus competitive. This contrasts with other oxadiazole leads in the same study that demonstrated classical competitive inhibition.

Cruzain protease Trypanosoma cruzi Colloidal aggregation False positive SAR

Comparative Physicochemical Properties: Lipophilicity of 2,5-Dichlorophenyl Oxadiazole vs. Mono-Chloro and Non-Halogenated Phenyl Analogs

The presence of two chlorine substituents at the 2- and 5-positions of the phenyl ring on CAS 891134-15-9 increases the calculated partition coefficient (ClogP) relative to mono-chlorinated or non-halogenated phenyl analogs of the 1,3,4-oxadiazole-furan-2-carboxamide series. Based on structural comparison, the 2,5-dichlorophenyl derivative has a ClogP value estimated at approximately 3.2–3.6, while the mono-chloro (4-chlorophenyl) analog of the furan-linked 1,3,4-oxadiazole carboxamide series, as described in patent CN113185504B, would be expected to have a ClogP of approximately 2.4–2.8 [1]. This ~0.8 log unit increase in lipophilicity affects solubility and non-specific protein binding characteristics. Additionally, the crystal structure and melting point data for closely related furan-2-yl-1,3,4-oxadiazole compounds (e.g., the 4-chlorobenzyl derivative I-1 in CN113185504B, m.p. 136.5–138.5 °C) indicate that the dichlorophenyl variant likely exhibits altered solid-state stability relevant to storage and formulation [1].

Lipophilicity ClogP Physicochemical profiling Oxadiazole analog series

Proven Application Scenarios for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Based on Quantitative Evidence


GSK-3β Biochemical Assay Negative Control for Kinase Inhibitor Screening Campaigns

CAS 891134-15-9 is directly applicable as a structurally matched negative control compound in GSK-3β kinase inhibition assays. With an EC50 > 300 µM in the ADP-Glo luminescence assay format (PubChem AID 434954), this compound provides a verified 'inactive' benchmark that is chemically related to active oxadiazole kinase inhibitors. Researchers can use it to demonstrate that observed inhibition from structurally analogous hit compounds is not due to the oxadiazole scaffold itself but rather to specific substituent effects [1]. This is particularly valuable in MLPCN-style screening centers and academic kinase biology laboratories that require authenticated control compounds with publicly available dose-response data [1].

Colloidal Aggregation Control Compound for Enzyme Inhibition Artifact Studies

Based on the Shoichet et al. (2009) finding that 2,5-dichlorophenyl-substituted oxadiazoles act through a colloidal aggregation mechanism against cruzain, CAS 891134-15-9 can be employed as a positive control for aggregation-based inhibition in counter-screening workflows [2]. Medicinal chemistry groups conducting hit triage can use this compound to validate their detergent-reversal assay protocols: inhibition should be abolished in the presence of 0.01% Triton X-100 if aggregation is the mechanism. This compound thus serves as an educational and validation standard for distinguishing specific enzyme inhibitors from promiscuous aggregators [2].

Structure-Activity Relationship (SAR) Reference Point for 2,5-Disubstituted-1,3,4-Oxadiazole Libraries

For synthetic chemistry teams building focused libraries of furan-linked 1,3,4-oxadiazole carboxamides (as exemplified in patent CN113185504B), CAS 891134-15-9 provides a well-characterized reference compound at the high-lipophilicity end of the property spectrum [3]. Its 2,5-dichlorophenyl substitution pattern, combined with furan-2-carboxamide, defines a key SAR data point: the combination of this particular dichloro substitution with the furan carboxamide results in GSK-3β inactivity, whereas other substitution patterns may yield active compounds. This knowledge guides library design by defining structural boundaries that separate active from inactive chemical space [1].

Protease Inhibitor Mechanism-of-Action Training Set for Graduate and Postdoctoral Education

Academic laboratories focused on chemical biology and drug discovery education can utilize CAS 891134-15-9 as a teaching tool. Its dual characterization—inactive against GSK-3β kinase [1] yet active as an aggregation-based cruzain inhibitor [2]—illustrates the critical lesson that apparent enzyme inhibition potency does not equate to specific target engagement. Students can replicate detergent-reversal experiments and compare kinase versus protease assay outcomes using this single compound, reinforcing best practices in hit validation that are essential for pharmaceutical industry training [1][2].

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.